3-Desacetyl Vecuronium

説明

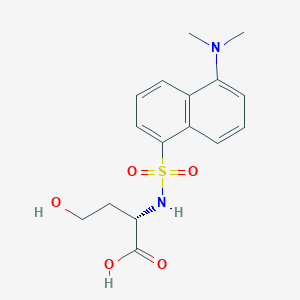

17-Deacetyl vecuronium bromide, also known as 17-DVB, is an acetylcholinesterase inhibitor used in scientific research and laboratory experiments. It is a quaternary ammonium salt of vecuronium bromide, a skeletal muscle relaxant that has been used in clinical medicine since the 1960s. 17-DVB is a highly specific and potent inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh). 17-DVB has been found to be a useful tool for studying the role of AChE in the nervous system and can be used to investigate the effects of AChE inhibition on behavior.

科学的研究の応用

麻酔と骨格筋弛緩

3-Desacetyl Vecuronium: は、外科手術中の骨格筋弛緩を誘発するための神経筋遮断薬として、医療現場で広く使用されています 。気管内挿管を容易にし、機械換気を最適化するため、現代麻酔において重要な要素となっています。

分析化学:HPLCとCZE法

分析化学では、This compoundは、高速液体クロマトグラフィー(HPLC)とキャピラリーゾーン電気泳動(CZE)のメソッド開発の対象となっています。 これらのメソッドは、医薬品中のベクロニウム臭化物を定量的に決定し、その分解生成物から分離するために検証されています 。

薬物動態と薬力学モデリング

この化合物の代謝物であるThis compoundは、筋弛緩と回復時間の効果を理解するために、薬物動態と薬力学モデルで考慮されます。 このモデリングは、適切な投与量を決定し、体内の薬物相互作用を理解するために不可欠です 。

集中治療

集中治療の現場では、This compoundは、長期の神経筋遮断を必要とする患者の管理に役割を果たしています。 これは、換気を最適化し、頭蓋内圧の上昇や喘息発作などの状態を管理するなどの課題に対処するために使用されます 。

治療的低体温療法

心臓停止後の治療的低体温療法では、This compoundは、明らかな寒気の発作を止めるために使用できます。 この用途は、患者の転帰を改善するために望ましい体温を維持するのに役立つため、重要です 。

薬物代謝と安全性研究

ベクロニウムからThis compoundへの代謝は、特に肝臓または腎臓の機能が低下している患者において、研究の対象となっています。 この化合物の代謝と活性を理解することは、患者の安全と効果的な薬物使用を確保するために不可欠です 。

Safety and Hazards

作用機序

Target of Action

3-Desacetyl Vecuronium, also known as 17-Deacetyl vecuronium bromide or 8S61ZS49CN, is a nondepolarizing neuromuscular blocking agent . Its primary targets are the cholinergic receptors located at the motor end-plate . These receptors play a crucial role in muscle contraction by mediating the action of acetylcholine, a neurotransmitter essential for muscle movement .

Mode of Action

This compound acts by competing for cholinergic receptors at the motor end-plate . This competitive binding blocks acetylcholine from binding to these receptors, thereby inhibiting depolarization . As a result, muscle contraction is prevented, leading to muscle relaxation .

Biochemical Pathways

The action of this compound primarily affects the neuromuscular transmission pathway . By blocking the binding of acetylcholine to its receptors, it disrupts the normal sequence of electrical signal transmission from the nerve to the muscle. This disruption prevents the initiation of muscle contraction, leading to muscle relaxation .

Pharmacokinetics

The pharmacokinetics of this compound involve its distribution, metabolism, and excretion . It has a distribution volume (Vd) of 0.3 to 0.4 L/kg . The compound is metabolized into an active metabolite, this compound, which has half the activity of the parent drug . Excretion is primarily through the feces (40% to 75%), and urine (30% as unchanged drug and metabolites) .

Result of Action

The result of this compound’s action is the relaxation of skeletal muscles . This is achieved by inhibiting the depolarization process at the motor end-plate, which prevents muscle contraction . This muscle relaxation is beneficial in various medical procedures, such as endotracheal intubation, surgery, or mechanical ventilation .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of potent inhalation anesthetics can slightly enhance the neuromuscular blocking action of vecuronium . If vecuronium is first administered more than 5 minutes after the start of the inhalation of certain anesthetics, or when steady-state has been achieved, the intubating dose of vecuronium may be decreased by approximately 15% . Additionally, conditions like hypothermia may prolong the duration of action .

特性

IUPAC Name |

[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-hydroxy-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-piperidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H55N2O3.BrH/c1-22(35)37-29-19-23-11-12-24-25(32(23,3)21-27(29)33-15-7-5-8-16-33)13-14-31(2)26(24)20-28(30(31)36)34(4)17-9-6-10-18-34;/h23-30,36H,5-21H2,1-4H3;1H/q+1;/p-1/t23-,24+,25-,26-,27-,28-,29-,30-,31-,32-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPLMFSDSQRHLDG-FMCCZJBLSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC2CCC3C(C2(CC1N4CCCCC4)C)CCC5(C3CC(C5O)[N+]6(CCCCC6)C)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1C[C@@H]2CC[C@@H]3[C@@H]([C@]2(C[C@@H]1N4CCCCC4)C)CC[C@]5([C@H]3C[C@@H]([C@@H]5O)[N+]6(CCCCC6)C)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H55BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

595.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

50587-95-6 | |

| Record name | Piperidinium, 1-[(2β,3α,5α,16β,17β)-3-(acetyloxy)-17-hydroxy-2-(1-piperidinyl)androstan-16-yl]-1-methyl-, bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50587-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 17-Deacetylvecuronium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050587956 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperidinium,1-[(2beta,3alpha,5alpha,16beta,17beta)-3-(acetyloxy)-17-hydroxy-2-(1-piperidinyl)androstan-16-yl]-1-methyl-, bromide (9CI) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 17-DEACETYL VECURONIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8S61ZS49CN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: How does 3-desacetyl vecuronium compare to vecuronium in terms of neuromuscular blocking potency?

A: this compound exhibits significant neuromuscular blocking activity, although it is less potent than its parent compound, vecuronium. In rat hemidiaphragm studies, this compound demonstrated approximately 80% of the potency of vecuronium. [] This suggests that this compound contributes to the overall neuromuscular blocking effect when vecuronium is administered.

A: Yes, hypothermia significantly impacts the hepatic processing of vecuronium and this compound. Research using isolated perfused rat livers showed that reducing the temperature to 28°C led to a decrease in both the hepatic uptake and metabolism of vecuronium. [] Furthermore, the biliary excretion rate of this compound was also reduced under hypothermic conditions. [] This highlights the importance of considering temperature when administering and monitoring vecuronium in clinical settings.

Q2: Can sugammadex, a reversal agent for aminosteroidal neuromuscular blocking agents, effectively reverse the effects of this compound?

A: Yes, studies in anesthetized rhesus monkeys demonstrated that sugammadex can effectively and rapidly reverse neuromuscular block induced by this compound. [] Interestingly, the dose of sugammadex required for effective reversal of this compound-induced block was lower than that needed for vecuronium. [] This finding has important implications for managing patients who might experience prolonged neuromuscular blockade due to this compound accumulation.

Q3: What analytical techniques are commonly used to quantify vecuronium, this compound, and other related neuromuscular blocking agents in biological samples?

A: Several analytical methods have been employed for quantifying these compounds, but many present limitations such as low sensitivity, complex procedures, or the use of specialized equipment. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers a sensitive and specific approach for quantifying vecuronium, this compound, and other neuromuscular blocking agents like rocuronium in plasma samples. [] This technique allows for accurate measurement of these compounds for pharmacokinetic and pharmacodynamic studies.

Q4: Why is the potential accumulation of this compound a concern in clinical settings, particularly in critically ill patients?

A: this compound possesses neuromuscular blocking activity and is a metabolite of vecuronium. [] In critically ill patients, particularly those with renal impairment, the clearance of this compound might be reduced. [] This can lead to the accumulation of this compound in the body, potentially prolonging neuromuscular block and increasing the risk of residual paralysis even after vecuronium administration is discontinued.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

dimethyl-](/img/structure/B45161.png)

![(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[2-(oxiran-2-yl)ethoxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B45174.png)